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Compound of Interest

Compound Name: 4,4-Dimethyl-2-cyclohexen-1-one

Cat. No.: B091216 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4,4-Dimethyl-2-cyclohexen-1-one, a key intermediate in organic synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4,4-Dimethyl-2-cyclohexen-1-
one.

¹H NMR Data
Solvent: CDCl₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b091216?utm_src=pdf-interest
https://www.benchchem.com/product/b091216?utm_src=pdf-body
https://www.benchchem.com/product/b091216?utm_src=pdf-body
https://www.benchchem.com/product/b091216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.659 d 1H =CH-CO

5.836 d 1H =CH-C(CH₃)₂

2.455 t 2H -CH₂-CO

1.873 t 2H -CH₂-C=

1.169 s 6H -C(CH₃)₂

Data sourced from ChemicalBook.[1]

¹³C NMR Data
Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

199.61 C=O (Ketone)

159.85 =CH-CO

126.86 =CH-C(CH₃)₂

36.11 -CH₂-CO

34.40 -CH₂-C=

32.83 -C(CH₃)₂

27.71 -C(CH₃)₂

Data sourced from ChemicalBook.[2]

Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_1073-13-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_1073-13-8_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Interpretation

~1680 C=O stretch (α,β-unsaturated ketone)

~1620 C=C stretch

~2960 sp³ C-H stretch

~3040 sp² C-H stretch

Note: Specific peak values can vary slightly based on the experimental conditions. The

provided values are typical for this compound's functional groups.

Mass Spectrometry (MS) Data
m/z Interpretation

124 [M]⁺ (Molecular Ion)

109 [M - CH₃]⁺

81 [M - C₃H₇]⁺

68 [C₅H₈]⁺ (Retro-Diels-Alder fragmentation)

The molecular weight of 4,4-Dimethyl-2-cyclohexen-1-one is 124.18 g/mol .[3] The mass

spectrum is characterized by a prominent molecular ion peak and typical fragmentation

patterns for cyclic ketones.

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-25 mg of 4,4-Dimethyl-2-cyclohexen-1-one is accurately weighed and

dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4][5]
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The solution is transferred to a clean 5 mm NMR tube.[5]

A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing, although referencing to the residual solvent peak is also common.

[6][7]

The sample is vortexed or gently sonicated to ensure homogeneity and complete dissolution.

[5] Any solid particles should be removed by filtration through a small plug of glass wool in a

Pasteur pipette to prevent distortion of the magnetic field.[4]

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field

stability.[5]

The magnetic field homogeneity is optimized through a process called "shimming" to obtain

sharp spectral lines.[5]

For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a

proton-decoupled experiment is used to simplify the spectrum.

The acquired data (Free Induction Decay - FID) is then Fourier transformed to generate the

frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

As 4,4-Dimethyl-2-cyclohexen-1-one is a liquid at room temperature, a "neat" spectrum

can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or

KBr).[8][9]

Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a

volatile solvent (like methylene chloride or acetone), applying a drop of the solution to a

single salt plate, and allowing the solvent to evaporate.[10]
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Data Acquisition:

A background spectrum of the empty salt plates (or the plate with the evaporated solvent) is

recorded.

The sample is placed in the IR beam path of the spectrometer.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument

measures the absorption of infrared radiation at different frequencies, corresponding to the

vibrational modes of the molecule.[11]

Mass Spectrometry (MS)
Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer, often via direct infusion or after

separation by Gas Chromatography (GC-MS).

For GC-MS, the sample is vaporized and passed through a capillary column to separate it

from any impurities before entering the ion source.

In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common

method where a high-energy electron beam bombards the molecules, causing them to lose

an electron and form a radical cation (the molecular ion).[12][13]

Mass Analysis and Detection:

The newly formed ions are accelerated into a mass analyzer.

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their

mass-to-charge (m/z) ratio.[14]

A detector measures the abundance of ions at each m/z value. The resulting data is plotted

as a mass spectrum, showing the relative intensity of each ion.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4,4-Dimethyl-2-cyclohexen-1-one.

General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Results

Pure Compound
(4,4-Dimethyl-2-cyclohexen-1-one)

Dissolve in
Deuterated Solvent (NMR)
or prepare Thin Film (IR)

Preparation

Mass Spectrometer

MS Analysis
(Direct Inlet or GC)

Transfer to
NMR Tube or Salt Plate

NMR Spectrometer

NMR Analysis

IR Spectrometer

IR Analysis

Fourier Transform &
Peak Integration

Identify Functional
Group Frequencies

Analyze Fragmentation
Patterns

Structural Elucidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b091216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b091216?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

